molecular formula C16H17ClN2O5S3 B2503206 Methyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate CAS No. 1099785-76-8

Methyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate

Cat. No. B2503206
CAS RN: 1099785-76-8
M. Wt: 448.95
InChI Key: UGIXYDLMGOQZOI-UHFFFAOYSA-N
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Description

The compound "Methyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate" is a complex molecule that is likely to have been synthesized for the purpose of studying its chemical properties or for potential applications in various fields such as pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with a base molecule which is then functionalized with various groups to achieve the desired compound. For instance, the synthesis of a compound with a similar sulfonyl group and heterocyclic structure is described in the second paper, where methyl pyrrolidine-2-carboxylate is reacted with 5-chloro-4-chlorosulfonyl-1-ethyl-2-methyl-imidazole to produce methyl-1-[(5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidine-2-carboxylate . This process likely involves nucleophilic substitution and subsequent reactions to introduce the sulfonyl group.

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The first paper describes the use of single crystal X-ray diffraction to determine the structure of a related compound, which was found to crystallize in the C2/c monoclinic space group . This level of structural detail is crucial for understanding the molecular geometry and potential reactive sites of the compound.

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their functional groups. The presence of a sulfonyl group, as seen in the compounds discussed in both papers, suggests that they could participate in sulfonylation reactions or act as electrophiles in substitution reactions . The heterocyclic rings present in these molecules may also engage in various ring-opening or ring-closing reactions depending on the conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of multiple heteroatoms (such as nitrogen, sulfur, and chlorine) and functional groups (like carboxylate and sulfonyl) can affect properties like solubility, melting point, and chemical stability. The antimicrobial activity study in the second paper, although negative, suggests that these compounds can be tested for biological activities, which is a significant aspect of their chemical properties .

Scientific Research Applications

Synthesis and Biological Activity

Methyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate and related compounds have been explored in various scientific research applications, focusing on their synthesis and potential biological activities.

One study presented an efficient synthesis method for creating substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from thiophene carboxylate compounds. The synthesized compounds were tested for antimicrobial activity, with several showing significant antibacterial and antifungal properties (Faty, Hussein, & Youssef, 2010).

Another research effort focused on the synthesis of thiophenes through a one-pot reaction involving piperidine and sodium sulfide, among other reagents, to produce compounds with reported antibacterial activities (Al-Adiwish, Yaacob, Adan, & Nazlina, 2012).

Additionally, a study on the synthesis of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety explored these compounds as potential anticancer agents. Some synthesized derivatives exhibited promising anticancer activities, highlighting the potential therapeutic applications of these molecules (Rehman et al., 2018).

Chemical Synthesis and Reactivity

The chemical reactivity and synthesis of compounds related to methyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate have also been a subject of research. Studies have investigated the synthesis of new thiophene derivatives through various reactions, including nucleophilic substitution and cyclization, to explore their potential applications in medicinal chemistry and materials science (Mehdhar et al., 2022).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, structure, reactivity, mechanism of action, and physical and chemical properties. Additionally, if this compound has biological activity, it could be studied for potential applications in medicine or other fields .

properties

IUPAC Name

methyl 2-[[1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carbonyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O5S3/c1-24-16(21)10-7-9-25-15(10)18-14(20)11-4-2-3-8-19(11)27(22,23)13-6-5-12(17)26-13/h5-7,9,11H,2-4,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIXYDLMGOQZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate

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